Racemic Mixture vs. Enantiopure (S)-Form: Differential Applications in Stereospecific Synthesis
The target compound is a racemic mixture containing equal proportions of (R)- and (S)-enantiomers (molecular weight 140.16 g/mol), whereas the (S)-enantiomer hydrochloride (CAS 2413848-68-5) is an optically pure form with a molecular weight of 176.62 g/mol as the HCl salt . The (S)-enantiomer has been specifically incorporated into 5,7-disubstituted thiazolo[4,5-d]pyrimidine derivatives acting as selective inhibitors of the chemokine receptor CX3CR1, with proposed applications in rheumatoid arthritis, COPD, asthma, and multiple sclerosis . In contrast, the racemic form is employed in applications where stereochemistry is not critical or will be resolved at a later synthetic stage.
| Evidence Dimension | Stereochemical composition and application specificity |
|---|---|
| Target Compound Data | Racemic mixture (1:1 R:S ratio); CAS 1270361-88-0; MW 140.16 g/mol; free base form |
| Comparator Or Baseline | (S)-enantiomer hydrochloride: CAS 2413848-68-5; >95% enantiopurity; MW 176.62 g/mol; HCl salt form |
| Quantified Difference | Racemic vs. enantiopure (>95% ee) forms; MW difference of 36.46 g/mol (HCl salt addition) |
| Conditions | Stereochemical composition determined by chiral HPLC; application specificity derived from medicinal chemistry literature |
Why This Matters
This distinction directly impacts procurement: the racemic form (lower cost, broader utility) is appropriate for early-stage screening or achiral synthesis, while the enantiopure (S)-form is mandatory for stereospecific drug discovery programs targeting CX3CR1 or related receptors.
